2-(6-methyl-1-benzofuran-3-yl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-methyl-1-benzofuran-3-yl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a significant focus in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-1-benzofuran-3-yl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps, starting from the preparation of the benzofuran core. The benzofuran core can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with aldehydes or acids.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(6-methyl-1-benzofuran-3-yl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or sulfonyl phenyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(6-methyl-1-benzofuran-3-yl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases like cancer and infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(6-methyl-1-benzofuran-3-yl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-(6-methyl-1-benzofuran-3-yl)acetamide
- 2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
- N-(2-benzoyl-1-benzofuran-3-yl)acetamide
Uniqueness
2-(6-methyl-1-benzofuran-3-yl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H26N2O4S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-(6-methyl-1-benzofuran-3-yl)-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C23H26N2O4S/c1-16-6-11-21-18(15-29-22(21)13-16)14-23(26)24-19-7-9-20(10-8-19)30(27,28)25-12-4-3-5-17(25)2/h6-11,13,15,17H,3-5,12,14H2,1-2H3,(H,24,26) |
InChI Key |
VFEBPUHYMCTKAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=COC4=C3C=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.